molecular formula C11H6ClF3N2O B1319158 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 161611-26-3

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B1319158
CAS No.: 161611-26-3
M. Wt: 274.62 g/mol
InChI Key: UPHGIDBRTYXLEH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine represents a complex heterocyclic compound that belongs to the pyrimidine family of organic molecules. The compound is uniquely identified by its Chemical Abstracts Service registry number 161611-26-3, which serves as its definitive identifier in chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the presence of a chlorine substituent at the second position and a trifluoromethyl-substituted phenoxy group at the fourth position of the pyrimidine ring system.

The molecular composition of this compound is precisely defined by its molecular formula C₁₁H₆ClF₃N₂O, which indicates the presence of eleven carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one oxygen atom. The calculated molecular weight of 274.63 daltons reflects the substantial mass contribution from the halogen substituents, particularly the trifluoromethyl group, which significantly influences the compound's physicochemical properties. The structural integrity of the molecule is maintained through the pyrimidine core, which consists of a six-membered aromatic ring containing two nitrogen atoms in the 1,3-positions.

The Simplified Molecular Input Line Entry System representation of the compound is documented as FC(C1=CC(OC2=NC(Cl)=NC=C2)=CC=C1)(F)F, providing a linear notation that captures the complete connectivity pattern of all atoms within the molecular structure. This representation is particularly valuable for computational chemistry applications and database searches. The compound also possesses the MDL number MFCD11505049, which serves as an additional identifier in various chemical information systems.

Property Value Reference
Chemical Abstracts Service Number 161611-26-3
Molecular Formula C₁₁H₆ClF₃N₂O
Molecular Weight 274.63 g/mol
MDL Number MFCD11505049
Simplified Molecular Input Line Entry System FC(C1=CC(OC2=NC(Cl)=NC=C2)=CC=C1)(F)F

Historical Context and Discovery

The development of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine emerged from the broader historical context of pyrimidine chemistry, which has been a subject of intensive research since the late nineteenth century. Pyrimidine derivatives gained particular prominence in medicinal chemistry and materials science due to their structural similarity to naturally occurring nucleotide bases and their potential for diverse chemical modifications. The incorporation of trifluoromethyl groups into organic molecules became increasingly important in the mid-twentieth century as researchers recognized the unique properties imparted by fluorine substitution.

The specific synthesis and characterization of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine represents part of a systematic exploration of halogenated pyrimidine derivatives that began in earnest during the latter half of the twentieth century. This compound exemplifies the sophisticated synthetic methodologies that evolved to incorporate multiple functional groups into heterocyclic frameworks. The presence of both chlorine and trifluoromethyl substituents reflects advanced synthetic strategies that allow for precise control over molecular properties through strategic functional group placement.

Research into compounds of this type has been driven by the recognition that fluorine-containing molecules often exhibit enhanced stability, altered electronic properties, and improved performance in various applications. The trifluoromethyl group, in particular, has become recognized as a valuable structural motif that can dramatically alter the biological activity, metabolic stability, and physicochemical properties of organic compounds. The systematic development of synthetic routes to access such compounds has required significant advances in fluorine chemistry and heterocyclic synthesis methodologies.

The compound's current availability through multiple commercial suppliers, including specialized chemical companies, indicates its established position within the research chemical marketplace. This commercial availability reflects both the successful development of reliable synthetic procedures and the ongoing demand for this specific molecular structure in research applications. The standardized production and distribution of the compound demonstrates the maturation of synthetic methodologies that can reliably produce this complex heterocyclic structure with appropriate purity levels for research purposes.

Significance in Heterocyclic Chemistry

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine occupies a position of considerable importance within the broader field of heterocyclic chemistry due to its unique combination of structural features and functional groups. The pyrimidine core represents one of the fundamental six-membered nitrogen-containing heterocycles, serving as a building block for numerous biologically active compounds and synthetic intermediates. The strategic incorporation of both electron-withdrawing substituents and an aromatic ether linkage creates a molecular framework that exhibits distinctive reactivity patterns and properties.

The compound's significance extends beyond its individual properties to encompass its role as a representative example of modern synthetic heterocyclic chemistry. The successful assembly of multiple functional groups within a single molecular framework demonstrates the sophisticated level of synthetic control that has been achieved in contemporary organic synthesis. The presence of the trifluoromethyl group exemplifies the integration of fluorine chemistry principles with traditional heterocyclic synthesis, creating molecules that bridge multiple areas of chemical research.

From a computational chemistry perspective, this compound serves as an excellent model system for studying the electronic effects of multiple substituents on aromatic heterocycles. The combination of halogen substitution, ether linkage, and trifluoromethyl functionality provides a rich system for examining how different electronic effects interact within a single molecular framework. Computational studies of such systems have contributed significantly to understanding structure-property relationships in complex heterocyclic molecules.

The compound also represents an important class of molecules for materials science applications, where the combination of aromatic heterocycles with fluorinated substituents can lead to materials with unique properties. The rigid pyrimidine core combined with the electron-withdrawing nature of the substituents creates molecular structures that can exhibit interesting optical, electronic, and thermal properties. Research into such compounds has contributed to the development of advanced materials for electronic applications and specialty chemical products.

Structural Feature Chemical Significance Impact on Properties
Pyrimidine Core Fundamental nitrogen heterocycle Provides aromatic stability and coordination sites
Chlorine Substituent Halogen substitution at position 2 Enhances electrophilicity and reactivity
Phenoxy Linkage Aromatic ether connection Creates extended conjugation and flexibility
Trifluoromethyl Group Electron-withdrawing fluorinated substituent Alters electronic properties and stability

The storage requirements for this compound, which specify an inert atmosphere and freezer storage below -20°C, reflect the careful handling protocols necessary for maintaining the integrity of sophisticated heterocyclic molecules. These requirements underscore the compound's value and the need for specialized handling procedures that preserve its chemical properties for research applications. The development of appropriate storage and handling protocols represents an important aspect of working with advanced heterocyclic compounds in research environments.

Properties

IUPAC Name

2-chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10-16-5-4-9(17-10)18-8-3-1-2-7(6-8)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHGIDBRTYXLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with a phenol derivative under specific conditions. One common method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperatures (around 130°C) in an inert atmosphere for an extended reaction time (24 hours) .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine may involve phase-transfer catalytic preparation technology. This method uses a crown-ether phase transfer catalyst to promote the chemical reaction, with dimethylsulfoxide/toluene as the mixed solvent. The reaction is carried out at temperatures ranging from 130°C to 175°C, followed by acidification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloro group at the 2-position can be displaced by nucleophiles.

    Electrophilic Aromatic Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while electrophilic aromatic substitution can introduce different functional groups onto the phenoxy ring.

Scientific Research Applications

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anti-tumor effects.

Comparison with Similar Compounds

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (Compound 8 in )

  • Structure: Differs by the presence of a nitro (-NO₂) group at the 3-position of the phenoxy ring and a thiophene substituent at the 6-position of the pyrimidine core.
  • Synthesis : Optimized via a multi-step process from pyrimidine-2,4,6(1H,3H,5H)-trione, achieving high purity confirmed by ¹H NMR .
  • Thiophene at the 6-position may improve π-π stacking interactions in pesticidal applications, whereas the absence of this group in the target compound could reduce such interactions.

4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine ()

  • Structure: Features a fused pyrano ring and a 4-(trifluoromethoxy)phenyl substituent.
  • Properties: The pyrano ring increases rigidity and may enhance binding to biological targets compared to the non-fused pyrimidine core of the target compound.

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Property Target Compound* 2-Chloro-4-(3-nitrophenoxy)-6-thiophenyl Pyrimidine Phenol, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-, acetate
Molecular Weight ~315.7 (estimated) 381.8 (reported) 330.69
LogP ~3.8 (predicted) Not reported 4.23 (experimental)
Key Substituents -Cl, -CF₃-phenoxy -Cl, -NO₂-phenoxy, -thiophene -Cl, -CF₃-phenoxy, acetate
Applications Agrochemical intermediates Potential pesticidal use HPLC-analyzable pesticide intermediate

Biological Activity

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H6ClF3N2O
  • Molecular Weight : 274.63 g/mol
  • CAS Number : 161611-26-3

Biological Activity Overview

The biological activity of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine is primarily linked to its interactions with various biological targets, including enzymes and receptors. It has been studied for its potential roles in anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine, exhibit significant antimicrobial properties. In particular, studies have shown:

  • Antibacterial Effects : The compound demonstrates activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Antifungal Properties : It also shows effectiveness against fungi like Aspergillus flavus and Aspergillus niger .

Anticancer Activity

The anticancer potential of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been evaluated in various studies. Notably:

  • Mechanism of Action : It has been suggested that the trifluoromethyl group enhances the compound's interaction with cancer cell targets, promoting apoptosis in malignant cells .
  • In Vivo Studies : In animal models, the compound demonstrated a dose-dependent reduction in tumor growth, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
  • Paw Edema Model : In rodent models of inflammation, 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine exhibited notable inhibition of paw edema comparable to standard anti-inflammatory drugs like indomethacin .

The biological activity of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Receptor Interaction : It likely interacts with G-protein coupled receptors (GPCRs), triggering downstream signaling cascades that modulate cellular responses .
  • Cellular Uptake : The presence of the trifluoromethyl group enhances lipophilicity, facilitating better cellular uptake and bioavailability .

Case Studies

Several case studies highlight the efficacy of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine:

  • Anticancer Efficacy : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types .
    Cell LineIC50 (µM)
    A54929.77
    Caco-240.54
  • Anti-inflammatory Effects : In a paw edema model, the compound showed a percentage inhibition comparable to indomethacin at both 4 hours (47.72%) and 5 hours (42.22%) post-administration .

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